molecular formula C22H20ClN5O2 B2993893 N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbenzamide CAS No. 922027-64-3

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbenzamide

Cat. No. B2993893
CAS RN: 922027-64-3
M. Wt: 421.89
InChI Key: KYRBSPGFMONRQY-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative . It is characterized by a 4-chlorobenzyl group attached to the pyrazolo[3,4-d]pyrimidine core . The compound has been studied for its potential as an inhibitor of Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival .


Molecular Structure Analysis

The molecular structure of this compound involves a 4-chlorobenzyl group attached to the pyrazolo[3,4-d]pyrimidine core . X-ray crystallographic analysis suggests that the chlorobenzyl group binds within a lipophilic pocket formed by P-loop residues in PKB .

Scientific Research Applications

Anticancer Activity

  • Antiproliferative Activity : A related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, demonstrated marked inhibition against various human cancer cell lines, such as colon cancer, lung adenocarcinoma, and gastric cancer. This indicates promising anticancer activity (Huang et al., 2020).
  • Kinesin Spindle Protein Inhibition : Another analog, (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), has been identified as a potent kinesin spindle protein inhibitor, leading to cell mitosis arrest and cellular death, showing potential as an anticancer agent (Theoclitou et al., 2011).

Antibacterial Activity

  • Synthesis of Novel Heterocyclic Compounds : Research into the synthesis of new heterocyclic compounds containing a sulfonamido moiety, which are suitable as antibacterial agents, was conducted. This approach could be relevant for the development of new antibacterial drugs using similar structural frameworks (Azab et al., 2013).

Potential as Antimicrobial and Anticancer Agents

  • Pyrazole Derivatives with Antimicrobial and Anticancer Properties : Novel pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some compounds in this category showed higher anticancer activity than standard drugs like doxorubicin, indicating their potential in cancer therapy (Hafez et al., 2016).

Synthesis and Structural Analysis

  • Crystal Structural Analysis : The synthesis of related pyrazolo[3,4-d]pyrimidines and their crystal structure analysis can provide insights into the potential applications of N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbenzamide in scientific research. These analyses are crucial for understanding the chemical behavior and potential applications of such compounds (Mohammed et al., 2015).

Mechanism of Action

properties

IUPAC Name

N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2/c1-15-3-2-4-17(11-15)21(29)24-9-10-28-20-19(12-26-28)22(30)27(14-25-20)13-16-5-7-18(23)8-6-16/h2-8,11-12,14H,9-10,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRBSPGFMONRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbenzamide

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